molecular formula C19H20O4 B14273430 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- CAS No. 137174-68-6

2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-

Cat. No.: B14273430
CAS No.: 137174-68-6
M. Wt: 312.4 g/mol
InChI Key: QSBOCPKQXPSXGE-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often studied for their potential applications in various fields, including pharmaceuticals and materials science. This particular compound features a furanone ring substituted with a cyclohexylidene group and a phenyl group bearing an oxopropoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenylacetic acid derivative, the compound can be synthesized via a series of steps including esterification, cyclization, and subsequent functional group modifications.

    Esterification: The phenylacetic acid derivative is esterified using an alcohol (e.g., propanol) in the presence of an acid catalyst such as sulfuric acid.

    Cyclization: The esterified product undergoes cyclization under acidic conditions to form the furanone ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, ensuring higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxopropoxy group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 3-cyclohexylidene-5-phenyl-: Lacks the oxopropoxy group, resulting in different chemical reactivity and biological activity.

    2(3H)-Furanone, 3-cyclohexylidene-5-[4-(hydroxy)phenyl]-: Contains a hydroxyl group instead of an oxopropoxy group, affecting its solubility and reactivity.

Uniqueness

2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]- is unique due to the presence of the oxopropoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, making the compound versatile for different applications.

Properties

CAS No.

137174-68-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

[4-(4-cyclohexylidene-5-oxofuran-2-yl)phenyl] propanoate

InChI

InChI=1S/C19H20O4/c1-2-18(20)22-15-10-8-14(9-11-15)17-12-16(19(21)23-17)13-6-4-3-5-7-13/h8-12H,2-7H2,1H3

InChI Key

QSBOCPKQXPSXGE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=CC(=C3CCCCC3)C(=O)O2

Origin of Product

United States

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